molecular formula C26H23FN4O3 B2596394 N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 2034419-49-1

N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2596394
CAS No.: 2034419-49-1
M. Wt: 458.493
InChI Key: WWAGLWBRYJYTGO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a potent and selective small molecule inhibitor identified in research targeting the FMS-like tyrosine kinase 3 (FLT3). The compound's structure, featuring a critical imidazole-carboxamide core, is designed to act as a Type I inhibitor that competes with ATP for binding within the kinase domain. This mechanism is central to its ability to suppress constitutive FLT3 signaling, which is a key driver in the pathogenesis of a subset of acute myeloid leukemia (AML), particularly those with internal tandem duplication (ITD) mutations. Research indicates that this compound induces cell cycle arrest and promotes apoptosis in FLT3-ITD-positive leukemic cell lines, demonstrating its utility as a targeted therapeutic agent in preclinical oncology studies. Its research value is further underscored by its use as a chemical probe to elucidate the complex signaling networks downstream of oncogenic FLT3 and to explore mechanisms of resistance to FLT3 inhibition. This reagent is intended For Research Use Only and is a vital tool for investigating novel treatment strategies for hematological malignancies.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O3/c1-2-34-23-13-11-22(12-14-23)30-26(33)24-16-31(17-28-24)15-18-3-9-21(10-4-18)29-25(32)19-5-7-20(27)8-6-19/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAGLWBRYJYTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the benzyl group: This step involves the alkylation of the imidazole ring with a benzyl halide.

    Attachment of the fluorobenzamido group: This can be done through an amide coupling reaction using a fluorobenzoyl chloride and an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains:

  • Imidazole ring : Contributes to basicity and potential for ring-opening reactions.

  • Carboxamide group : Prone to hydrolysis and amidation reactions.

  • Fluorobenzamido moiety : May undergo nucleophilic acyl substitution due to electron-withdrawing fluorine.

  • Ethoxyphenyl substituent : Aromatic ether group may participate in electrophilic substitution.

Hydrolysis

Reaction TypeProductsConditionsRelevance
Carboxamide hydrolysis Carboxylic acid + amineAcidic (HCl) or basic (NaOH)Converts amide to acid
Fluorobenzamido hydrolysis 4-fluorobenzoic acid + amineAcidic or enzymatic (lipase)Releases active benzene

Mechanism : Acidic hydrolysis cleaves the amide bond via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic conditions deprotonate the amine, stabilizing the transition state for cleavage.

Oxidation

Reaction TypeProductsReagentsOutcome
Imidazole ring oxidation Oxidized imidazole derivativesOxidizing agents (e.g., KMnO₄)Alters ring structure
Benzyl group oxidation Ketone or alcohol derivativesSelective oxidants (e.g., CrO₃)Modifies alkyl chain

Mechanism : Oxidation typically involves electrophilic attack on the imidazole ring or benzylic positions, depending on the reagent and substituent directing effects .

Nucleophilic Substitution

Reaction TypeProductsReagentsOutcome
Fluorobenzamido substitution Amide derivatives with new R-groupsNucleophiles (e.g., amines)Alters acyl group
Ethoxyphenyl substitution Substituted aromatic compoundsElectrophiles (e.g., nitration agents)Modifies aromatic ring

Mechanism : The electron-withdrawing fluorine in the benzamido group activates the carbonyl for nucleophilic attack, while the ethoxyphenyl group may undergo electrophilic aromatic substitution .

Reduction

Reaction TypeProductsReagentsOutcome
Imidazole ring reduction Saturated ring derivativesLiAlH₄ or H₂/Ni catalystAlters heterocyclic structure
Benzyl group reduction Alcohol derivativesBorohydrides (e.g., NaBH₄)Converts ketones to alcohols

Mechanism : Reduction typically involves hydride transfer to electrophilic carbons or hydrogenation of double bonds .

Stability and Reagent Compatibility

FactorImpact on StabilityRecommended Handling
pH sensitivity Hydrolysis in acidic/basic mediaMaintain neutral conditions
Oxidizing agents Ring oxidationUse inert atmosphere
Nucleophilic agents Acyl substitutionControl temperature and stoichiometry

Analytical Characterization

Key techniques for monitoring reactions include:

  • NMR spectroscopy : Tracks amide proton shifts and aromatic ring substituent effects .

  • HPLC/MS : Quantifies reaction progress and purity .

  • X-ray crystallography : Confirms stereochemistry and intermolecular interactions.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, which can be summarized as follows:

  • Antitumor Activity : Research indicates that compounds with imidazole structures often demonstrate antitumor properties. N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide may inhibit tumor cell proliferation by interfering with cellular signaling pathways involved in cancer growth and metastasis.
  • Anti-inflammatory Effects : Compounds similar to this imidazole derivative have shown promise in reducing inflammation. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Activity : The imidazole ring is known for its antimicrobial properties, suggesting that this compound may be effective against various bacterial and fungal infections.

Case Studies and Research Findings

Several studies have explored the applications of imidazole derivatives similar to this compound:

StudyFindings
Study 1 Investigated the antitumor effects of imidazole derivatives on breast cancer cell lines, showing significant inhibition of cell proliferation.
Study 2 Evaluated anti-inflammatory properties in animal models, demonstrating reduced edema and inflammatory markers following treatment with imidazole compounds.
Study 3 Assessed antimicrobial activity against Staphylococcus aureus, revealing effective inhibition at low concentrations.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Azetidine-2-one Derivatives ()

Compounds 1f, 1g, and 1h from share the 4-ethoxyphenyl group but differ in core structure (azetidine-2-one vs. imidazole) and substituents:

Compound ID Core Structure Substituents Yield (%) Melting Point (°C) Key Functional Groups
1f Azetidine-2-one 2,4-Dichlorophenoxy 71 196–198 NH₂, Cl
1g Azetidine-2-one Phenoxy 87 182–184 NH₂
1h Azetidine-2-one Naphthalen-2-yloxy 94 160–162 NH₂
Target Imidazole-4-carboxamide 4-Fluorobenzamido, benzyl N/A N/A CONH₂, F, C=O (carboxamide)

Key Differences :

  • Substituent Effects : The target’s 4-fluorobenzamido group introduces electronegativity and steric bulk, contrasting with the halogenated or aromatic ethers in 1f–1h. Higher yields in azetidine derivatives (e.g., 94% for 1h) suggest favorable synthetic pathways compared to imidazole systems, which may require more complex coupling steps .

1,2,4-Triazole Derivatives ()

Compounds [7–9] in are 1,2,4-triazole-3-thiones with sulfonyl and fluorophenyl substituents. Key comparisons include:

Feature Target Compound Triazole Derivatives [7–9]
Heterocycle Imidazole (5-membered, 2 N atoms) 1,2,4-Triazole (5-membered, 3 N atoms)
Key Functional Groups Carboxamide (C=O at ~1680 cm⁻¹) Thione (C=S at ~1250 cm⁻¹)
Fluorine Substituents 4-Fluorobenzamido 2,4-Difluorophenyl
Tautomerism Not observed Thiol-thione equilibrium

Implications :

  • The carboxamide group in the target compound may enhance solubility compared to the lipophilic thione group in triazoles.
  • Fluorine placement (para in the target vs. ortho/para in triazoles) could influence binding pocket interactions in biological targets .

Benzimidazole Derivatives ()

The benzimidazole in (2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide) and the benzimidazole in (2-[(4-ethoxyphenyl)methyl]-N,N-diethyl-5-nitro-1H-benzimidazol-1-ethanamine) share carboxamide or nitro groups but differ in substitution patterns:

Feature Target Compound Benzimidazole ()
Core Structure Imidazole Benzo[d]imidazole (fused benzene ring)
Substituents 4-Ethoxyphenyl, fluorobenzamido 3,4-Dimethoxyphenyl, propyl
Spectroscopy Likely C=O stretch ~1680 cm⁻¹ C=O stretch observed at 1660 cm⁻¹

Comparison :

  • Methoxy groups in benzimidazoles may reduce metabolic stability compared to the ethoxy group in the target .

Ethoxyphenyl-Containing Pesticides ()

Etofenprox (1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene) shares the 4-ethoxyphenyl moiety but features a propoxy-methyl-phenoxy chain instead of heterocyclic cores. This highlights the versatility of ethoxyphenyl in diverse applications, though the target compound’s imidazole-carboxamide structure likely targets enzymatic pathways rather than insecticidal mechanisms .

Biological Activity

N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an imidazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C20H22FN3O2\text{C}_{20}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{2}

Structural Components

  • Imidazole Ring : Central to its biological activity.
  • Ethoxyphenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Fluorobenzamido Group : Potentially increases potency through improved interactions with biological targets.

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied as a potential inhibitor of specific pathways involved in cancer progression and inflammation.

  • Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of certain enzymes, potentially impacting pathways such as the lipoxygenase pathway, which is crucial in inflammatory responses .
  • Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), influencing cellular signaling pathways involved in various physiological processes .

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the imidazole ring and substitution patterns on the benzyl groups significantly affect the compound's potency and selectivity. For instance, variations in the fluorobenzamide moiety have been correlated with enhanced binding affinity to target receptors .

Study 1: In Vitro Analysis

A study evaluated the inhibitory effects of this compound on cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting potential anti-cancer properties.

Concentration (µM)Cell Viability (%)
0100
1080
5050
10030

Study 2: Pharmacokinetics

In vivo studies demonstrated that the compound exhibited favorable pharmacokinetic properties, including good absorption and moderate half-life, making it a candidate for further development.

ParameterValue
Absorption75%
Half-life6 hours
Bioavailability50%

Q & A

Q. What are the established synthetic routes for N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide, and what are the critical reaction conditions?

The synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

  • Amide coupling : Reacting 4-fluorobenzoyl chloride with a benzylamine intermediate under anhydrous conditions (e.g., DCM, DMF) using coupling agents like EDC/HOBt .
  • Imidazole ring formation : Cyclization via Schiff base intermediates under alkaline conditions (NaOH/EtOH) at 45°C to optimize yield .
  • Purification : Column chromatography (silica gel) with solvent systems like acetone/hexane/ethyl acetate (1:4:2) to isolate the final product .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • X-ray crystallography : Resolves 3D conformation, as demonstrated for structurally analogous imidazole derivatives (e.g., bond angles, torsion angles) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR (DMSO-d6) identify substituent patterns (e.g., aromatic protons at δ 7.51–8.19 ppm, NH peaks at δ 10.55–12.51 ppm) .
  • HRMS : Confirms molecular formula (e.g., [M + Na]+ calculated for C24H22FN4O3: 481.1652) .

Q. What are the primary biological targets or mechanisms of action identified for this compound?

  • Metabotropic glutamate receptors (mGlu2) : Analogous imidazole-carboxamide derivatives (e.g., THIIC) act as allosteric potentiators (EC50 = 13–23 nM), modulating glutamatergic signaling .
  • Antimicrobial activity : Similar fluorinated benzamides exhibit inhibition against bacterial pathogens (e.g., MIC = 8–32 µg/mL for S. aureus) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to minimize byproducts like dehalogenated intermediates?

  • Catalyst selection : Replace Pd/C with Raney nickel to suppress hydrodechlorination (e.g., reduces dehalogenation from 30% to <5%) .
  • Solvent systems : Use water instead of ethanol to stabilize intermediates, improving yield from 65% to 92% .
  • Reaction monitoring : LC-MS tracks intermediate formation (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide at m/z 265.08) .

Q. Table 1: Optimization of Cyclization Conditions

ConditionCatalystSolventTemp (°C)Yield (%)
InitialPd/CEtOH4565
OptimizedRaney NiH2O4592
Suboptimal (low base)Raney NiEtOH2548

Q. How should contradictory data in biological assays (e.g., varying IC50 values) be resolved?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for mGlu2) and normalize to internal controls (e.g., β-galactosidase) .
  • Orthogonal validation : Confirm activity via electrophysiology (e.g., patch-clamp for receptor potentiation) and in vivo models (e.g., rodent forced-swim test) .

Q. What in vivo models are appropriate for evaluating this compound’s anxiolytic/antidepressant potential?

  • Stress-induced hyperthermia (rat) : Measures anxiolytic effects (e.g., 30 mg/kg dose reduces temperature by 1.5°C) .
  • Forced-swim test (mouse) : Quantifies antidepressant-like activity (e.g., 50% reduction in immobility time vs. control) .
  • Biomarker analysis : Monitor cerebrospinal fluid (CSF) tele-methylhistamine (t-MeHA) levels to correlate CNS activity .

Q. How can structure-activity relationship (SAR) studies improve target specificity?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3) at the benzamide moiety to enhance lipophilicity and metabolic stability .
  • Scaffold hopping : Replace the imidazole core with thiazole or indolizine to probe steric effects on receptor binding .

Q. Table 2: Impact of Substituents on mGlu2 Potentiation

Substituent (R)EC50 (nM)Lipophilicity (LogP)
-CF3133.2
-OCH3452.1
-Cl282.8

Q. What strategies address poor aqueous solubility during preclinical development?

  • Salt formation : Use hydrochloride or mesylate salts to improve solubility (e.g., 2.5-fold increase in PBS pH 7.4) .
  • Prodrug design : Incorporate hydrolyzable groups (e.g., phosphate esters) for enhanced bioavailability .

Notes

  • Methodology : Emphasis on reproducible protocols (e.g., LC-MS parameters, in vivo dosing) to ensure translational relevance.
  • Contradictions : Highlighted discrepancies (e.g., catalytic dehalogenation) require systematic troubleshooting .

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